molecular formula C7H9N3O2 B13152146 N,N-Dimethyl-6-nitropyridin-2-amine

N,N-Dimethyl-6-nitropyridin-2-amine

Cat. No.: B13152146
M. Wt: 167.17 g/mol
InChI Key: OXGQEZZIWBXNLG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-nitropyridin-2-amine: is an organic compound with the molecular formula C7H9N3O2 . It is a derivative of pyridine, characterized by the presence of a nitro group at the 6-position and two methyl groups attached to the nitrogen atom at the 2-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-6-nitropyridin-2-amine typically involves the reaction of 2-bromo-5-nitropyridine with dimethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-6-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-6-nitropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and nucleic acids .

Comparison with Similar Compounds

  • N,N-Dimethyl-3-nitropyridin-2-amine
  • N,N-Dimethyl-5-nitropyridin-2-amine
  • N,N-Dimethyl-4-nitropyridin-2-amine

Comparison: N,N-Dimethyl-6-nitropyridin-2-amine is unique due to the position of the nitro group at the 6-position, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different properties and applications, making it a valuable compound for specific research and industrial purposes .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N,N-dimethyl-6-nitropyridin-2-amine

InChI

InChI=1S/C7H9N3O2/c1-9(2)6-4-3-5-7(8-6)10(11)12/h3-5H,1-2H3

InChI Key

OXGQEZZIWBXNLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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